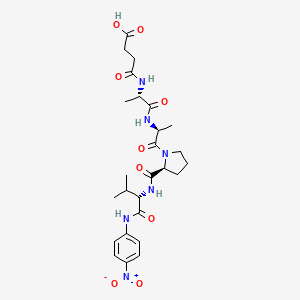
Suc-ala-ala-pro-val-pna
Vue d'ensemble
Description
Applications De Recherche Scientifique
Suc-ala-ala-pro-val-pna is widely used in scientific research for the following applications:
Biochemistry: It serves as a substrate for measuring the activity of elastase enzymes in various biological samples.
Biotechnology: The compound is employed in the development of biosensors for detecting elastase activity in chronic wound dressings.
Agriculture: It is used to measure subtilase activity in germinating seeds of various crops.
Analyse Biochimique
Biochemical Properties
Suc-ala-ala-pro-val-pna plays a crucial role in biochemical reactions as a chromogenic substrate. It is cleaved by several proteases, including human leukocyte elastase, chymotrypsin, and subtilisins . The cleavage of this compound results in the release of p-nitroaniline, which can be monitored spectrophotometrically at 405-410 nm . This property makes it an excellent tool for inhibitor screening and kinetic analysis of proteases .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteases involved in inflammation and tissue degradation. For instance, it is used to measure neutrophil elastase activity, which plays a role in inflammatory responses and tissue remodeling . The compound’s interaction with elastase can impact cell signaling pathways and gene expression related to inflammation and immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with proteases. The compound is selectively hydrolyzed by human leukocyte elastase and other elastase-like proteases . The enzymatic hydrolysis of this compound leads to the release of p-nitroaniline, which can be quantitatively measured to assess protease activity . This mechanism is critical for understanding the role of elastase in various physiological and pathological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound has a shelf life of three years when stored desiccated at –0 °C . Aqueous solutions of this compound should be prepared immediately prior to use to ensure accuracy in experimental results . Over time, the compound may undergo spontaneous hydrolysis, which can affect its efficacy in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal concentrations, the compound effectively measures protease activity without causing adverse effects . At high doses, there may be potential toxic effects, which necessitate careful dosage optimization in experimental setups . Understanding the dosage effects is crucial for accurate interpretation of results in protease activity assays.
Metabolic Pathways
This compound is involved in metabolic pathways related to protease activity. It interacts with enzymes such as human leukocyte elastase, chymotrypsin, and subtilisins . The enzymatic cleavage of the compound leads to the release of p-nitroaniline, which can be further metabolized or excreted . These interactions are essential for studying the metabolic flux and regulation of protease activity in various biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with proteases and other binding proteins . The compound’s solubility in various solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), facilitates its use in different experimental conditions . The distribution of this compound within cells can influence its localization and accumulation, impacting its effectiveness in protease assays.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific proteases and targeting signals. The compound is primarily localized in compartments where protease activity is high, such as lysosomes and other organelles involved in protein degradation . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its activity and function in protease assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Suc-ala-ala-pro-val-pna involves the coupling of the peptide sequence Ala-Ala-Pro-Val with a p-nitroanilide group. The methoxysuccinyl group is introduced to increase the solubility of the compound. The peptide can be prepared as a stock solution in dimethyl sulfoxide (DMSO) at 15 mM prior to dilution into aqueous assay systems. It is also soluble in other organic solvents such as N, N-dimethylformamide (DMF) and methanol .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. This method is highly efficient and can be automated, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Suc-ala-ala-pro-val-pna primarily undergoes hydrolysis reactions catalyzed by elastase enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be measured spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in the presence of human leukocyte elastase or other elastase-like proteases. The reaction conditions often involve a buffered aqueous solution at a neutral pH, with the reaction monitored by the increase in absorbance due to the release of p-nitroaniline .
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, a yellow compound that absorbs light at 400 nm. This property makes it useful for colorimetric assays .
Mécanisme D'action
The mechanism of action of Suc-ala-ala-pro-val-pna involves its hydrolysis by elastase enzymes. The elastase recognizes and binds to the peptide substrate, cleaving the peptide bond and releasing p-nitroaniline. This reaction is critical for the synthesis of platelet-activating factor induced by tumor necrosis factor-α and interleukin-1α .
Comparaison Avec Des Composés Similaires
Similar Compounds
Suc-Ala-Ala-Val-pNA: A tripeptide analog used as a minimal substrate for elastase active site recognition.
Suc-Ala-Ala-Pro-Phe-pNA: Another tetrapeptide analog used in similar assays for elastase activity.
Uniqueness
Suc-ala-ala-pro-val-pna is unique due to its high specificity for human leukocyte elastase and its enhanced solubility provided by the methoxysuccinyl group. This makes it particularly useful in various biochemical and clinical assays .
Propriétés
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O9/c1-14(2)22(25(38)29-17-7-9-18(10-8-17)32(40)41)30-24(37)19-6-5-13-31(19)26(39)16(4)28-23(36)15(3)27-20(33)11-12-21(34)35/h7-10,14-16,19,22H,5-6,11-13H2,1-4H3,(H,27,33)(H,28,36)(H,29,38)(H,30,37)(H,34,35)/t15-,16-,19-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVVLNPNJZWEDW-ZLFOXAAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Suc-Ala-Ala-Pro-Val-pNA help detect human neutrophil elastase (HNE)?
A: this compound serves as a chromogenic substrate for HNE. [] When HNE cleaves this peptide substrate, it releases p-nitroaniline, a yellow-colored compound. This color change allows for the detection and quantification of HNE activity. Researchers have explored immobilizing this compound onto solid supports like Gly-CLEAR resins for solid-phase HNE detection. [] This approach could be particularly useful for analyzing HNE levels in complex biological samples like chronic wound fluid.
Q2: How does Lexipafant interact with the effects of this compound on neutrophils?
A: While this compound helps measure neutrophil elastase activity, Lexipafant, a platelet-activating factor (PAF) receptor antagonist, can inhibit PAF-enhanced neutrophil functions. [] Studies have shown that Lexipafant can dose-dependently inhibit PAF-enhanced elastase release from neutrophils, measured by the cleavage of this compound. [] This finding suggests that PAF receptor antagonists like Lexipafant could potentially modulate neutrophil activity in inflammatory conditions.
Q3: Can the presence of unopposed neutrophil elastase activity, measured using this compound, be linked to lung health after transplantation in cystic fibrosis patients?
A: Research suggests a possible connection between unopposed neutrophil elastase activity in lung transplant recipients with cystic fibrosis and the development of bronchiolitis obliterans (OB). [] In a study using this compound to measure NE activity in bronchoalveolar lavage fluids, a significant association was observed between unopposed NE activity and OB development in lung transplant recipients with cystic fibrosis. [] This finding highlights the potential role of NE in lung allograft rejection and the importance of monitoring its activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


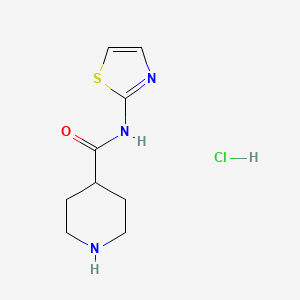
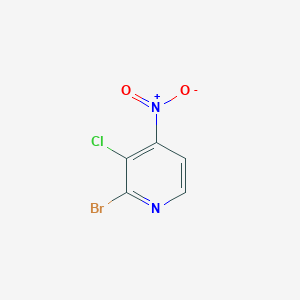
![Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1403641.png)
![2-Iodo-7-methoxybenzo[d]thiazole](/img/structure/B1403642.png)

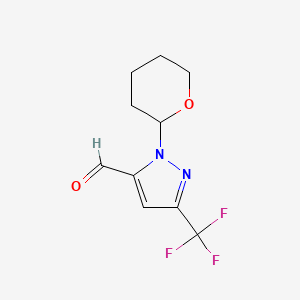
![4-Chloroimidazo[1,5-a]pyrimidin-8-amine](/img/structure/B1403646.png)
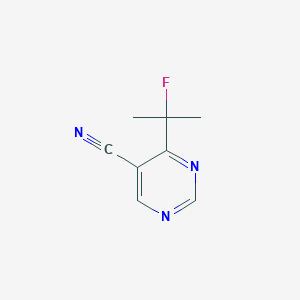
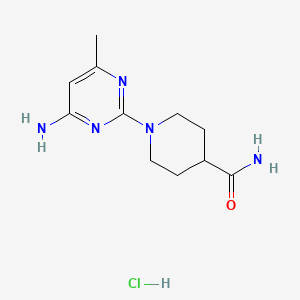
![4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403649.png)
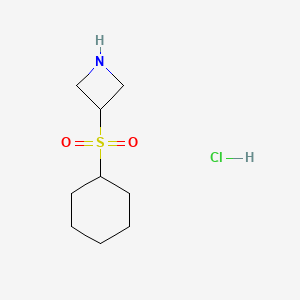
![tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B1403652.png)

![3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1403657.png)
